molecular formula C20H22FN3O3S B2429044 N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851717-58-3

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2429044
CAS No.: 851717-58-3
M. Wt: 403.47
InChI Key: KUDBAJDIIRIFNW-UHFFFAOYSA-N
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Description

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a dihydropyrazolyl moiety, and a methanesulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the dihydropyrazole core. This is often achieved through the reaction of a hydrazine derivative with an appropriate diketone under acidic or basic conditions. The fluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the methanesulfonamide group through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It may be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methanesulfonamide group can improve solubility and stability. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-Methoxyphenethylamine

Uniqueness

Compared to similar compounds, N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and binding affinity, while the methanesulfonamide group contributes to its solubility and stability.

Properties

IUPAC Name

N-[4-[3-(4-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(15-4-8-16(21)9-5-15)12-18(22-24)14-6-10-17(11-7-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDBAJDIIRIFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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